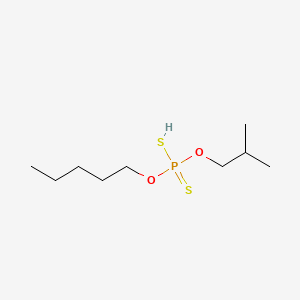
Didemethylasterriquinone D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didemethylasterriquinone D is a bis-indolylquinone compound that serves as a universal precursor for various bis-indolylquinones. These compounds are known for their diverse biological activities, including antiretroviral, antidiabetes, and antitumor properties . This compound is derived from fungal sources and has a unique structure that allows for various modifications, leading to different biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Didemethylasterriquinone D can be synthesized through a chemoenzymatic protocol involving the enzymes TdiA and TdiD. TdiA is a bis-indolylquinone synthetase, while TdiD is an L-tryptophan:phenylpyruvate aminotransferase . The synthesis involves the deamination of L-tryptophan to indole-3-pyruvic acid, followed by dimerization to yield this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through metabolic engineering in Escherichia coli. By constructing a synthesis pathway containing the tdiA-tdiE genes and activating it with a phosphopantetheinyl transferase gene, the strain can synthesize this compound from low-cost L-tryptophan and prenol . This method is more efficient and environmentally friendly compared to traditional chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Didemethylasterriquinone D undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of multiple functional groups in its structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions typically occur under mild conditions, allowing for the selective modification of the compound .
Major Products Formed: The major products formed from the reactions of this compound include various prenylated and hydroxylated derivatives . These derivatives exhibit different biological activities, making them valuable for scientific research .
Applications De Recherche Scientifique
Didemethylasterriquinone D has a wide range of scientific research applications. In chemistry, it serves as a precursor for the synthesis of various bis-indolylquinones with unique biological activities . In biology and medicine, it is studied for its antiretroviral, antidiabetes, and antitumor properties . Additionally, this compound
Propriétés
Numéro CAS |
78860-40-9 |
|---|---|
Formule moléculaire |
C22H14N2O4 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
2,5-dihydroxy-3,6-bis(1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H14N2O4/c25-19-17(13-9-23-15-7-3-1-5-11(13)15)20(26)22(28)18(21(19)27)14-10-24-16-8-4-2-6-12(14)16/h1-10,23-25,28H |
Clé InChI |
HNGJGZFTQRJUIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=CC=CC=C54)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















